molecular formula C13H9I2NO B398257 4-iodo-N-(3-iodophenyl)benzamide

4-iodo-N-(3-iodophenyl)benzamide

Cat. No.: B398257
M. Wt: 449.02g/mol
InChI Key: BCQBTPICYRBUKU-UHFFFAOYSA-N
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Description

4-Iodo-N-(3-iodophenyl)benzamide is a di-iodinated benzamide derivative characterized by iodine substituents at the para position of the benzamide ring and the meta position of the aniline moiety. This compound’s structural uniqueness lies in its dual iodine atoms, which confer distinct electronic, steric, and physicochemical properties. Iodine’s high atomic radius and polarizability enhance intermolecular interactions, such as halogen bonding, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H9I2NO

Molecular Weight

449.02g/mol

IUPAC Name

4-iodo-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H9I2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)

InChI Key

BCQBTPICYRBUKU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

  • The nitro group at the ortho position induces planar molecular conformations, leading to distinct crystal packing compared to methoxy-substituted analogues (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide). The nitro group’s electron-withdrawing nature also alters electrostatic interactions .
  • 4-Iodo-N-(3-nitrophenyl)benzamide: The nitro group at the meta position (vs. This compound’s crystal structure exhibits intermolecular N–H···O hydrogen bonds and π-π stacking .
  • 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)phenyl]benzamide : Methyl and imidazole substituents increase steric bulk, disrupting planar arrangements. The imidazole ring enables hydrogen bonding with biological targets, a feature absent in the target compound .

Table 1: Structural Parameters of Selected Analogues

Compound Substituents Key Interactions Crystallographic Features Reference
4-Iodo-N-(3-iodophenyl)benzamide I (para), I (meta) Halogen bonding, π-π stacking Planar aromatic systems
4-Bromo-N-(2-nitrophenyl)benzamide Br (para), NO₂ (ortho) N–H···O, π-π stacking Non-planar nitro group
4-Iodo-N-(3-nitrophenyl)benzamide I (para), NO₂ (meta) N–H···O, C–I···O Layered hydrogen-bonded sheets

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The dual iodine atoms in the target compound (MW ≈ 454 g/mol) increase molecular weight and lipophilicity compared to bromine (MW ≈ 367 g/mol) or methoxy (MW ≈ 257 g/mol) analogues. This enhances membrane permeability but may reduce aqueous solubility .
  • Hydrogen-Bonding Capacity : The benzamide carbonyl forms H-bonds with biological targets (e.g., Arg63 in glucokinase), a feature shared across analogues. However, iodine’s electron-withdrawing effect may weaken H-bond strength compared to electron-donating groups .

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP* Aqueous Solubility (mg/mL)
This compound 454.26 5.2 0.12
4-Bromo-N-(2-nitrophenyl)benzamide 367.18 3.8 0.45
4-Methoxy-N-(3-methylphenyl)benzamide 257.30 2.1 1.89

*Predicted using fragment-based methods.

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